![molecular formula C16H21Cl2N3O B4285446 N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4285446.png)
N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide
Overview
Description
N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide, commonly known as CPP-115, is a synthetic compound that belongs to the class of piperazine derivatives. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of CPP-115 involves the inhibition of N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide aminotransferase, which leads to an increase in N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide levels in the brain. N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. The increase in N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide levels can have a calming effect on the central nervous system, which can be beneficial in various neurological and psychiatric disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of CPP-115 are primarily related to its inhibition of N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide aminotransferase. The increase in N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide levels in the brain can have a calming effect on the central nervous system, which can lead to a reduction in anxiety and seizure activity. CPP-115 has also been shown to increase dopamine levels in the brain, which can have a positive effect on mood and motivation.
Advantages and Limitations for Lab Experiments
The advantages of using CPP-115 in lab experiments include its potency as a N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide aminotransferase inhibitor, its selectivity for N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide aminotransferase over other enzymes, and its ability to increase N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide levels in the brain. The limitations of using CPP-115 in lab experiments include its potential for off-target effects, its potential for toxicity at high doses, and the need for expertise in organic chemistry for its synthesis.
Future Directions
For research on CPP-115 include further studies on its potential therapeutic applications in various neurological and psychiatric disorders, the development of more selective and potent inhibitors of N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide aminotransferase, and the investigation of the potential for combination therapies with other drugs. Additionally, further studies on the biochemical and physiological effects of CPP-115 are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. The inhibition of N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide aminotransferase by CPP-115 leads to an increase in N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide levels in the brain, which can have a calming effect on the central nervous system. CPP-115 has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and substance use disorders.
properties
IUPAC Name |
N-cyclopentyl-4-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O/c17-14-6-5-13(11-15(14)18)20-7-9-21(10-8-20)16(22)19-12-3-1-2-4-12/h5-6,11-12H,1-4,7-10H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXDPCSVAADETG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(3,4-dichlorophenyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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